(6-Bromobenzo[c]isoxazol-3-yl)methanol (6-Bromobenzo[c]isoxazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18331126
InChI: InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-3,11H,4H2
SMILES:
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol

(6-Bromobenzo[c]isoxazol-3-yl)methanol

CAS No.:

Cat. No.: VC18331126

Molecular Formula: C8H6BrNO2

Molecular Weight: 228.04 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromobenzo[c]isoxazol-3-yl)methanol -

Specification

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
IUPAC Name (6-bromo-2,1-benzoxazol-3-yl)methanol
Standard InChI InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-3,11H,4H2
Standard InChI Key OTGIDOGPHMZUCL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(ON=C2C=C1Br)CO

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The compound’s backbone consists of a benzo[c]isoxazole system, where a benzene ring is fused to an isoxazole moiety. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, adopts a planar conformation due to aromatic stabilization. The bromine atom at the sixth position introduces steric and electronic effects, while the hydroxymethyl group (-CH2_2OH) at the third position enhances polarity and hydrogen-bonding potential .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC8H6BrNO2\text{C}_8\text{H}_6\text{BrNO}_2
Molecular Weight228.05 g/mol
SMILES NotationBrc1ccc2noc(CCO)c2c1
InChI KeyNot explicitly reported

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound are not extensively documented in publicly available sources, analogs such as (3-(4-Bromophenyl)isoxazol-5-yl)methanol and (3-Bromo-4-methylisoxazol-5-yl)methanol provide reference points. For instance:

  • 1H^1\text{H}-NMR: Isoxazole protons typically resonate between δ 6.5–8.5 ppm, while aromatic protons in brominated analogs appear downfield due to the electron-withdrawing effect of bromine .

  • Mass Spectrometry: The molecular ion peak (M+\text{M}^+) at m/z 228.05 aligns with the molecular weight, with characteristic fragmentation patterns arising from loss of -CH2_2OH (17 g/mol) and Br (79.9 g/mol) .

Synthetic Methodologies

Cycloaddition Approaches

The synthesis of (6-Bromobenzo[c]isoxazol-3-yl)methanol often leverages [3+2] cycloaddition reactions between nitrile oxides and alkynes. For example:

  • Nitrile Oxide Generation: Hydroxylamine derivatives react with brominated benzaldehydes to form nitrile oxides.

  • Cycloaddition: The nitrile oxide undergoes cycloaddition with propargyl alcohol, yielding the isoxazole ring with a hydroxymethyl substituent.

Scheme 1: Simplified Synthetic Pathway

R-Br+NH2OHR-C≡N-OHC≡C-CH2OH(6-Bromobenzo[c]isoxazol-3-yl)methanol\text{R-Br} + \text{NH}_2\text{OH} \rightarrow \text{R-C≡N-O}^- \xrightarrow{\text{HC≡C-CH}_2\text{OH}} \text{(6-Bromobenzo[c]isoxazol-3-yl)methanol}

Post-Functionalization Strategies

Electrophilic aromatic substitution (EAS) can introduce additional substituents. For instance, bromination using N\text{N}-bromosuccinimide (NBS) selectively targets the benzene ring, while the hydroxymethyl group remains intact due to its ortho/para-directing nature.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres .

Biological Activity

Although direct pharmacological data for (6-Bromobenzo[c]isoxazol-3-yl)methanol are sparse, structurally related isoxazoles demonstrate:

  • Antimicrobial Effects: Inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction.

  • Anticancer Potential: Induction of apoptosis in cancer cells through caspase-3 activation.

Applications and Comparative Analysis

Medicinal Chemistry

Isoxazole derivatives are explored as kinase inhibitors and antimicrobial agents. The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration .

Materials Science

The planar aromatic system and bromine substituent make this compound a candidate for organic semiconductors or halogen-bonded supramolecular assemblies.

Table 2: Comparison with Analogous Isoxazoles

CompoundBiological ActivityMolecular Weight (g/mol)
(5-Aminobenzo[d]isoxazol-3-yl)methanolAntimicrobial180.18
(6-Fluorobenzo[d]isoxazol-3-yl)methanolAnticancer181.15
(6-Bromobenzo[c]isoxazol-3-yl)methanolUnder investigation228.05

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator